

Application Notes and Protocols: LCB 03-0110 Dihydrochloride In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110, a thienopyridine derivative, is a potent, multi-targeted tyrosine kinase inhibitor.[1] [2][3] It has demonstrated significant inhibitory activity against the Discoidin Domain Receptor (DDR) family, the c-Src family, Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6] The mechanism of inhibition has been identified as ATP-competitive, at least for its interaction with the active form of the DDR2 tyrosine kinase.[1][2] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of LCB 03-0110 dihydrochloride against target kinases, summarizes its known inhibitory activities, and illustrates its targeted signaling pathways.

Quantitative Data Summary

The inhibitory activity of LCB 03-0110 has been quantified against several kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter.



Target Kinase	IC50 Value (nM)	Assay Conditions
c-Src	1.3	In vitro kinase assay[7]
DDR2 (active form)	6	In vitro kinase assay[1][2]
DDR2 (non-activated form)	145	In vitro kinase assay[1][2]
DDR1 (autophosphorylation)	164	Cell-based assay (HEK293- DDR1b)[1][2][8]
DDR2 (autophosphorylation)	171	Cell-based assay (HEK293- DDR2)[1][2][8]

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Adaptation)

This protocol is adapted from a generic LanthaScreen™ Eu Kinase Binding Assay, a common method for assessing kinase inhibitors.

Objective: To determine the IC50 value of **LCB 03-0110 dihydrochloride** against a specific tyrosine kinase (e.g., DDR1, DDR2, c-Src).

Materials:

- LCB 03-0110 dihydrochloride
- Recombinant human kinase (e.g., DDR1, DDR2, c-Src)
- Eu-labeled anti-tag antibody (specific to the kinase tag)
- Alexa Fluor™ conjugated ATP-competitive kinase tracer
- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
- DMSO



- 384-well, low-volume microplates
- Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

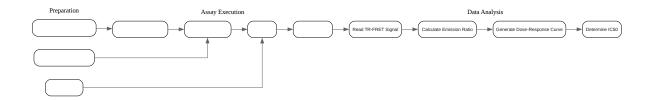
Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of LCB 03-0110 dihydrochloride in DMSO.
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 μM to 1 pM).
- Assay Plate Preparation:
 - Add 1 μL of each LCB 03-0110 dihydrochloride dilution to the wells of a 384-well plate.
 Include wells with DMSO only as a negative control (no inhibition) and wells with a known potent inhibitor for the target kinase as a positive control.
- Kinase/Antibody Mixture Preparation:
 - Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the Kinase Reaction Buffer at a 2X final concentration. The optimal concentrations of kinase and antibody should be predetermined based on the manufacturer's guidelines.
- Tracer Preparation:
 - Prepare a solution of the Alexa Fluor™ conjugated tracer in the Kinase Reaction Buffer at a 2X final concentration.
- Reaction Incubation:
 - Add 5 μL of the kinase/antibody mixture to each well of the assay plate.
 - \circ Add 5 μ L of the tracer solution to each well. The total reaction volume is 11 μ L.
 - Incubate the plate at room temperature for 60 minutes, protected from light.



- Data Acquisition:
 - Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Plot the TR-FRET ratio against the logarithm of the LCB 03-0110 dihydrochloride concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

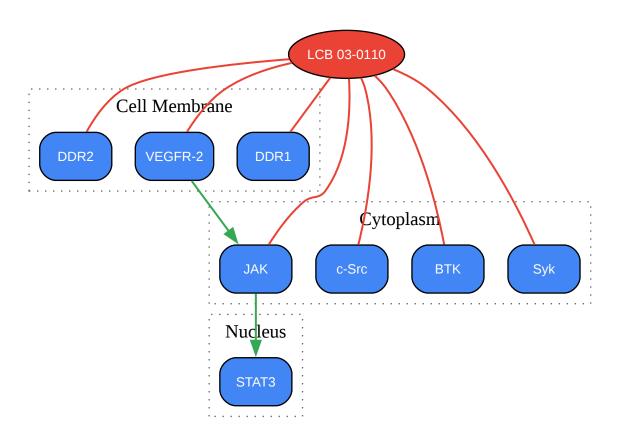
Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for the in vitro kinase assay.





Click to download full resolution via product page

Caption: Targeted signaling pathways of LCB 03-0110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer | MDPI [mdpi.com]
- 3. [PDF] LCB 03-0110, a Novel Pan-Discoidin Domain Receptor/c-Src Family Tyrosine Kinase Inhibitor, Suppresses Scar Formation by Inhibiting Fibroblast and Macrophage Activation | Semantic Scholar [semanticscholar.org]
- 4. LCB-03-110 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 5. researchgate.net [researchgate.net]
- 6. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 8. karger.com [karger.com]
- To cite this document: BenchChem. [Application Notes and Protocols: LCB 03-0110 Dihydrochloride In Vitro Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150110#lcb-03-0110-dihydrochloride-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com